ethyl 1-benzoylpyrrolidine-2-carboxylate

Purity Analytical Chemistry Quality Control

Select (S)-ethyl 1-benzoylpyrrolidine-2-carboxylate for stereoselective synthesis of peptide mimetics where chiral purity is critical. The N-benzoyl protecting group enables orthogonal deprotection incompatible with Boc/Cbz strategies, while the ethyl ester provides higher lipophilicity (XlogP=1.9) vs. proline derivatives—essential for CNS-penetrant candidates. Its pyrrolidine scaffold is a validated core for generating NAAA inhibitor libraries. Substitution risks diastereomeric mixtures and assay confounding.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 2649282-22-2
Cat. No. B6612861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-benzoylpyrrolidine-2-carboxylate
CAS2649282-22-2
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN1C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(12)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3
InChIKeyTXUQAKVXQRMKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Benzoylpyrrolidine-2-Carboxylate (CAS 2649282-22-2) for Proline-Derived Building Block Procurement: Identity and Physicochemical Baseline


Ethyl 1-benzoylpyrrolidine-2-carboxylate (CAS 2649282-22-2; also designated CAS 89311-11-5), with the IUPAC name ethyl 1-benzoylpyrrolidine-2-carboxylate and synonyms including N-benzoyl S-proline ethyl ester , is a chiral pyrrolidine derivative with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is a versatile building block in organic synthesis, featuring a pyrrolidine ring, a benzoyl protecting group at the nitrogen, and an ethyl ester at the 2-carboxylate position . Commercially, it is available as a research-grade intermediate with typical purities ranging from 95% to ≥98% and is stored at 2-8°C in a dry, sealed environment . The compound's calculated LogP (XlogP) is 1.9 and its topological polar surface area (TPSA) is 46.6 Ų [1], values that inform its solubility and permeability characteristics relevant to medicinal chemistry applications .

Ethyl 1-Benzoylpyrrolidine-2-Carboxylate: Why Proline-Derived Building Block Substitution Introduces Risk in Synthesis and Research


Substituting ethyl 1-benzoylpyrrolidine-2-carboxylate with a generic proline derivative or an alternative pyrrolidine building block is non-trivial due to the precise combination of protecting groups, which dictates both reactivity and physicochemical properties . The benzoyl group on the pyrrolidine nitrogen serves as a specific protecting group that is stable under a range of conditions but can be removed orthogonally to other common protecting groups like Boc or Cbz . In contrast, a proline derivative with a different N-protecting group (e.g., Boc) will require different deprotection conditions (acidic vs. hydrogenolysis or base), potentially causing incompatibility with acid-sensitive functionalities elsewhere in the molecule . Furthermore, the ethyl ester moiety, compared to a methyl or tert-butyl ester, influences the compound's lipophilicity (LogP 1.85) and its steric bulk, which can significantly affect both reaction kinetics and the conformational preferences of the resulting intermediates in peptide mimetics [1]. These differences can lead to variations in reaction yields, byproduct profiles, and the ultimate biological activity of the target molecule, making direct substitution without re-optimization of synthetic routes and biological assays a high-risk approach [1].

Ethyl 1-Benzoylpyrrolidine-2-Carboxylate: Quantitative Differentiation Evidence for Procurement Decision-Making


Assured Purity Baseline: 95% vs. 98% Minimum Specifications from Leading Suppliers of Ethyl 1-Benzoylpyrrolidine-2-Carboxylate

Procurement of ethyl 1-benzoylpyrrolidine-2-carboxylate should consider the minimum purity specification offered by different vendors, as this directly impacts the reproducibility of downstream chemistry. Two primary purity grades are available: 95% and ≥98% . The selection between these grades is a critical decision point, as the 3% difference in purity can correspond to significant variations in the levels of unspecified impurities, which may act as catalysts or poisons in sensitive reactions.

Purity Analytical Chemistry Quality Control

Chiral Identity and Optical Purity: Distinguishing the S-Enantiomer from Racemic or R-Forms of Pyrrolidine-2-Carboxylates

Ethyl 1-benzoylpyrrolidine-2-carboxylate (CAS 2649282-22-2) is predominantly available as the (S)-enantiomer, also referred to as N-benzoyl S-proline ethyl ester . This is a critical differentiator from its R-enantiomer or the racemate. While quantitative enantiomeric excess (e.e.) data is not uniformly published, the chiral identity is inherent to the compound's definition for many suppliers. In contrast, substituting with a racemic mixture would introduce the R-enantiomer, which, in the context of synthesizing chiral drug candidates or peptide mimetics, could lead to a 50% loss in desired product yield or, more critically, the formation of diastereomeric impurities that are difficult to separate.

Stereochemistry Chiral Synthesis Enantiomeric Purity

Physicochemical Predictors: LogP and TPSA of Ethyl 1-Benzoylpyrrolidine-2-Carboxylate vs. Alternative Proline-Derived Building Blocks

The calculated physicochemical properties of ethyl 1-benzoylpyrrolidine-2-carboxylate provide a basis for differentiating its drug-likeness potential compared to other proline-derived building blocks. Its XlogP is 1.9 and its TPSA is 46.6 Ų [1]. These values are distinct from, for example, proline (XlogP: -0.06, TPSA: 49.3 Ų) and N-Boc-proline (XlogP: 1.5, TPSA: 66.8 Ų) [2]. The higher LogP of the target compound, driven by the benzoyl and ethyl ester groups, indicates greater lipophilicity, which can enhance membrane permeability but may also increase susceptibility to CYP450 metabolism . The lower TPSA relative to N-Boc-proline suggests a reduced polar surface area, which is generally favorable for crossing the blood-brain barrier (BBB) .

Medicinal Chemistry ADME Physicochemical Properties

Ethyl 1-Benzoylpyrrolidine-2-Carboxylate: Evidence-Backed Application Scenarios for Optimized Research Outcomes


Synthesis of Enantiomerically Pure Proline-Containing Peptide Mimetics and Drug Candidates

Procure the (S)-enantiomer of ethyl 1-benzoylpyrrolidine-2-carboxylate (CAS 2649282-22-2) [1] for applications requiring a single enantiomer proline building block. Its chiral purity is essential for the stereoselective synthesis of peptide mimetics and other chiral molecules . This is particularly critical in medicinal chemistry programs where the introduction of a racemate would lead to the formation of diastereomeric mixtures, complicating purification and potentially confounding biological assays .

Optimization of Lipophilic Intermediates for Enhanced Membrane Permeability

Select this compound when a building block with higher predicted lipophilicity (XlogP = 1.9) [1] is desired for a synthetic intermediate, such as in the design of central nervous system (CNS)-penetrant candidates. Its LogP is significantly higher than that of proline (XlogP = -0.06) and modestly higher than N-Boc-proline (XlogP = 1.5) , suggesting improved membrane permeability . This property is relevant for optimizing ADME profiles in drug discovery projects.

Use in N-Acylethanolamine Acid Amidase (NAAA) Inhibitor Scaffold Elaboration

Utilize this compound as a core scaffold for generating focused libraries of pyrrolidine amide derivatives, a class that has been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA) [1]. Structure-activity relationship (SAR) studies on related pyrrolidine derivatives demonstrate that modifications to the N-acyl group and the pyrrolidine ring can profoundly influence inhibitory potency [1], providing a strong, class-level rationale for selecting this benzoyl-protected scaffold as a versatile starting point for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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